molecular formula C8H10N6O2 B2693000 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine CAS No. 2054953-32-9

2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine

Cat. No.: B2693000
CAS No.: 2054953-32-9
M. Wt: 222.208
InChI Key: VAQUFMKNROFXGR-UHFFFAOYSA-N
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Description

2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine is a novel chemical entity designed for research purposes, featuring a bipyrazole scaffold substituted with a nitro group and an aminoethane linker. This specific structure suggests potential for investigation in several advanced scientific fields. Researchers may explore its utility as a kinase inhibitor scaffold, given that pyrazole-based structures are known to be potent and selective inhibitors of kinases such as B-Raf, a key target in oncological research . The nitroaromatic moiety present in the compound also makes it a candidate for developing hypoxia-activated prodrugs (HAPs). Nitroaromatics can undergo enzymatic reduction selectively in the low-oxygen (hypoxic) environments found in solid tumors, enabling the targeted release of cytotoxic agents and offering a strategy to selectively target these therapy-resistant regions . Furthermore, the functional groups on the molecule, including the amine, provide handles for further chemical modification, making it a versatile intermediate for building more complex molecules for chemical biology and drug discovery programs. This product is intended for research and development use in a laboratory setting only.

Properties

IUPAC Name

2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c9-1-2-12-5-7(3-10-12)13-6-8(4-11-13)14(15)16/h3-6H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQUFMKNROFXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with bipyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bipyrazoles demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Cholinesterase Inhibition

Another notable application is in neuropharmacology, where bipyrazole derivatives are investigated for their ability to inhibit cholinesterase enzymes. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compound has shown promising results in inhibiting butyrylcholinesterase activity, which is linked to memory and cognitive functions .

Synthetic Methodologies

The synthesis of 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methods include:

  • Condensation Reactions : Utilizing aldehydes and amines to form the bipyrazole structure.
  • Nitration : Introducing the nitro group through electrophilic aromatic substitution.

These synthetic routes are optimized to enhance yield and purity while minimizing by-products.

Coordination Chemistry

The unique electronic properties of 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine allow it to act as a ligand in coordination chemistry. It can form complexes with transition metals, potentially leading to new materials with applications in catalysis and electronics. The stability and reactivity of these complexes can be tailored by modifying the bipyrazole framework .

Nonlinear Optical Materials

Due to its structural characteristics, this compound may also find applications in nonlinear optics. Research into similar bipyrazole derivatives has indicated potential for use in optical limiters and frequency converters, which are critical for advanced photonic devices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various bipyrazole derivatives against common pathogens. The results indicated that modifications at the nitrogen positions significantly influenced antibacterial efficacy, with certain derivatives achieving MIC values lower than standard antibiotics .

Case Study 2: Cholinesterase Inhibition Profile

In a comparative study of cholinesterase inhibitors, 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine was found to exhibit competitive inhibition against butyrylcholinesterase. This suggests potential therapeutic benefits for cognitive enhancement in Alzheimer's disease models .

Mechanism of Action

The mechanism of action of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s energetic properties are attributed to the high energy content of the nitro group and the stability provided by the pyrazole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine are compared below with related heterocyclic ethanamine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula<sup>†</sup> Key Applications/Findings Synthesis Method Reference
2-{4-Nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine Bipyrazole 4-Nitro, ethanamine C₈H₉N₇O₂ (calculated) Not explicitly reported; potential antimicrobial or cytotoxic activity inferred from analogs Likely involves heterocyclic coupling and nitration Hypothetical
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine dihydrochloride () Imidazole 5-Nitro, methyl, ethanamine C₆H₁₀Cl₂N₄O₂ Antibacterial hybrids (63–83% yields) Paal-Knorr pyrrole synthesis
2-(Piperazin-1-yl)ethan-1-amine () Piperazine-ethyl Piperazine, ethanamine C₆H₁₅N₃ Cytotoxic naphthalimide derivatives Reflux with triethylamine
2-(3-Bromothiophen-2-yl)ethan-1-amine () Thiophene 3-Bromo, ethanamine C₆H₈BrN Building block (95% purity) Not detailed
2-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride () Pyrazole 4-Fluorophenyl, ethanamine C₁₁H₁₃ClFN₃ Discontinued (research use inferred) Substitution with sulfonyl chloride

Key Comparative Insights:

Structural Diversity: The bipyrazole core in the target compound distinguishes it from imidazole (), piperazine (), and thiophene () derivatives. Substituents like nitro (target compound, ), bromo (), and fluoro () modulate electronic properties and lipophilicity, impacting solubility and bioactivity.

Synthesis Strategies :

  • The target compound may require multi-step synthesis involving pyrazole ring formation, nitration, and ethanamine coupling. and highlight reflux-based methods and acid catalysis as viable pathways.

Biological Activity: Nitroimidazole hybrids () exhibit antibacterial activity, suggesting the nitro group in the target compound could confer similar properties.

Commercial and Research Status :

  • While the target compound lacks explicit data, analogs like the fluorophenyl-pyrazole derivative () are discontinued, indicating challenges in stability or scalability.

Research Implications and Gaps

The comparison underscores the need for empirical studies on 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine to elucidate its synthesis, stability, and bioactivity. Future work should prioritize:

  • Synthetic Optimization: Adapting Paal-Knorr or reflux-based methodologies for bipyrazole systems.
  • Biological Screening : Testing against bacterial strains or cancer cell lines, leveraging findings from nitroimidazole and naphthalimide analogs .
  • Physicochemical Profiling : Assessing solubility, logP, and nitro group reactivity to guide applications in drug discovery or materials science.

Biological Activity

2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, highlighting its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The compound can be synthesized through various methods that involve the reaction of 4-nitro-1H-pyrazole derivatives with appropriate amines. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

TechniquePurpose
NMRDetermines molecular structure
IR SpectroscopyIdentifies functional groups
Mass SpectrometryConfirms molecular weight and composition

Antimicrobial Properties

Research indicates that 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method.

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Pseudomonas aeruginosa10

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases, making their inhibition a potential therapeutic target.

Findings:

  • AChE Inhibition : The compound showed moderate inhibitory activity with an IC50 value of 157.31 µM.
  • BChE Inhibition : It demonstrated stronger inhibition with an IC50 value of 46.42 µM, comparable to standard inhibitors like physostigmine .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Neuroprotective Effects : In a study involving neuroblastoma cells, treatment with the compound resulted in reduced cell death induced by oxidative stress.
  • Anti-inflammatory Activity : The compound exhibited significant anti-inflammatory properties by inhibiting pro-inflammatory cytokine release in LPS-stimulated macrophages.

Table 3: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
Enzyme InhibitionAChE (IC50 = 157.31 µM)
BChE (IC50 = 46.42 µM)
NeuroprotectiveReduced oxidative stress-induced death
Anti-inflammatoryInhibited cytokine release

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